molecular formula C19H28N2O4 B4656912 N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine

N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine

Cat. No.: B4656912
M. Wt: 348.4 g/mol
InChI Key: QFPHCKUURLBXFT-UHFFFAOYSA-N
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Description

N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine is an organic compound that features a unique structure combining a di-tert-butylphenyl group with a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine typically involves the reaction of 3,5-di-tert-butylphenyl isocyanate with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 3,5-di-tert-butylphenyl isocyanate and glycylglycine.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 3,5-di-tert-butylphenyl isocyanate and glycylglycine.

    Reactor Design: Industrial reactors designed for efficient mixing and temperature control.

    Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are carried out under controlled temperatures and often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique combination of the di-tert-butylphenyl group with the glycylglycine moiety in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-[(3,5-ditert-butylbenzoyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)13-7-12(8-14(9-13)19(4,5)6)17(25)21-10-15(22)20-11-16(23)24/h7-9H,10-11H2,1-6H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPHCKUURLBXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)NCC(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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